molecular formula C22H16N2O2 B3301074 2-(1H-indol-3-yl)-2-oxo-N-(2-phenylphenyl)acetamide CAS No. 906147-24-8

2-(1H-indol-3-yl)-2-oxo-N-(2-phenylphenyl)acetamide

Cat. No.: B3301074
CAS No.: 906147-24-8
M. Wt: 340.4 g/mol
InChI Key: YEZRIBXANRYCPY-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-2-oxo-N-(2-phenylphenyl)acetamide is a synthetic organic compound belonging to the class of indole derivatives. Indole-acetamide compounds are recognized in scientific literature for their diverse biological activities and potential as scaffolds in medicinal chemistry and drug discovery research . Compounds with this core structure are frequently investigated as enzyme inhibitors. For instance, structurally similar acetamide derivatives have been designed and synthesized as potent and selective inhibitors of butyrylcholinesterase (BChE), an enzyme considered a therapeutic target for Alzheimer's disease . Other research into indole-acetamide analogs has identified mechanisms of action as inhibitors of viral replication. Specifically, related 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides have been identified as promising inhibitors targeting the RNA-dependent RNA polymerase (RdRp) of viruses such as SARS-CoV-2 and respiratory syncytial virus (RSV), showing activity at sub-micromolar concentrations in vitro . The structural features of this compound, including the indole moiety and the acetamide linkage to a biphenyl-like group, make it a valuable intermediate for the synthesis of more complex molecules and a candidate for further biochemical evaluation in various research applications, including antiviral, neurological, and antioxidant studies . This product is intended for research purposes in a controlled laboratory setting and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-(2-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2/c25-21(18-14-23-19-12-6-5-11-17(18)19)22(26)24-20-13-7-4-10-16(20)15-8-2-1-3-9-15/h1-14,23H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZRIBXANRYCPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1H-indol-3-yl)-2-oxo-N-(2-phenylphenyl)acetamide, a compound with the molecular formula C22H16N2O2 and a molecular weight of 340.4 g/mol, has garnered interest in the scientific community for its potential therapeutic applications, particularly in oncology and antiviral treatments. This article explores the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

The compound exhibits various biological activities primarily through its interaction with specific biochemical pathways:

  • Antiviral Activity : Similar compounds have been shown to inhibit RNA-dependent RNA polymerase (RdRp) in viruses such as respiratory syncytial virus (RSV) and influenza A virus. It is hypothesized that this compound may also interfere with the viral replication process by targeting RdRp, thereby preventing viral spread within host cells .
  • Anticancer Properties : The compound's structure suggests potential interactions with heme oxygenase-1 (HO-1), an enzyme often overexpressed in tumors, which correlates with poor prognosis and chemoresistance. Inhibiting HO-1 has been proposed as a strategy for cancer treatment .

Case Studies

Recent studies have highlighted the biological activity of this compound:

  • Inhibition of HO-1 : A study reported that related compounds demonstrated significant inhibitory activity against HO-1, with some showing IC50 values less than 8 μM. This suggests that this compound could similarly inhibit HO-1, thereby offering a potential therapeutic avenue for cancer treatment .
  • Cellular Studies : In vitro experiments on glioblastoma cell lines (U87MG) indicated that certain derivatives of indole-based compounds exhibited strong antiproliferative effects. Although specific data for this compound was not detailed, the structural similarities warrant further investigation into its efficacy against various cancer cell lines .

Table 1: Biological Activity Summary

Compound NameActivity TypeTarget Enzyme/PathwayIC50 (μM)Reference
This compoundAntiviralRdRpTBD
Related Indole CompoundsHO-1 InhibitionHO-1<8
Compound 7lAnticancerU87MG CellsTBD

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Key structural analogues and their differences are summarized below:

Compound Name N-Substituent Molecular Weight Key Functional Groups Reference
2-(1H-Indol-3-yl)-2-oxo-N-(2-phenylphenyl)acetamide 2-Biphenyl 328.36* Indole, oxoacetamide, biphenyl
(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide (1-Phenylethyl) 278.34 Indole, acetamide, chiral center
2-(1H-Indol-3-yl)-N-(4-octyloxyphenyl)acetamide 4-Octyloxyphenyl 392.50 Indole, alkoxy substituent
N-[2-(1H-Indol-3-yl)ethyl]-2-oxoacetamide 2-(1H-Indol-3-yl)ethyl 231.25 Indole, ethyl linker

*Calculated based on analogous structures .

Chiral analogues, such as the (1-phenylethyl) derivative, exhibit stereospecific biological interactions, highlighting the importance of substituent configuration .

Physicochemical Properties

  • Hydrogen Bonding: The biphenyl group may reduce hydrogen-bond donor capacity (compared to hydroxyl or amino substituents), affecting crystal packing and solubility .
  • Thermodynamic Stability : Orthorhombic crystal systems (e.g., P2₁2₁2₁) in related compounds suggest robust intermolecular interactions .

Data Tables

Research Findings and Implications

Structural modifications, such as introducing electron-withdrawing groups (e.g., nitro) or chiral centers, can fine-tune bioactivity and pharmacokinetics . Future studies should explore its mechanism of action via crystallography (e.g., SHELX-refined structures ) and in vivo efficacy.

Q & A

Q. What are the standard synthetic routes for 2-(1H-indol-3-yl)-2-oxo-N-(2-phenylphenyl)acetamide, and which analytical techniques are critical for confirming its purity and structure?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling indole derivatives with phenylacetamide precursors. Key steps include:

Amide bond formation : Use carbodiimides (e.g., EDC/HOBt) to couple 1H-indole-3-carboxylic acid with 2-phenylaniline derivatives .

Oxidation : Convert intermediates to the ketone moiety using oxidizing agents like pyridinium chlorochromate (PCC) .
Critical analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm backbone structure (e.g., indole NH at δ 10.5–11.5 ppm, acetamide carbonyl at δ 170–175 ppm) .
  • HPLC (>95% purity, C18 column, acetonitrile/water gradient) .
    Table 1: Example Synthetic Conditions
StepReagents/ConditionsYield (%)Purity (HPLC)
AmidationEDC, HOBt, DMF, RT, 24h65–7592–97%
OxidationPCC, CH₂Cl₂, 0°C→RT50–6085–90%

Q. How is the molecular structure of this compound validated, and what spectroscopic signatures are diagnostic?

  • Methodological Answer : Structural validation relies on:
  • FTIR : N-H stretch (indole) at ~3400 cm⁻¹; carbonyl (amide) at ~1680 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak matching theoretical mass (e.g., [M+H]⁺ at m/z 373.4) .
  • X-ray Crystallography (if crystalline): Confirms spatial arrangement of indole and biphenyl groups .

Q. What in vitro assays are recommended for initial screening of biological activity?

  • Methodological Answer : Prioritize assays aligned with indole derivatives’ known targets:
  • Anticancer : MTT assay (IC₅₀ determination in cancer cell lines, e.g., HepG2 or MCF-7) .
  • Anti-inflammatory : COX-2 inhibition assay (ELISA-based) .
  • Neuroprotection : SH-SY5Y cell models under oxidative stress (measure caspase-3 activity) .

Q. What solvent systems are optimal for solubility testing during preclinical studies?

  • Methodological Answer : Use DMSO for stock solutions (≤10 mM) and dilute in PBS or cell culture media. For low solubility:
  • Co-solvents : PEG-400/ethanol mixtures (4:1 v/v) .
  • Surfactants : 0.1% Tween-80 in saline .

Q. How do researchers address batch-to-batch variability in synthesis?

  • Methodological Answer : Implement quality control protocols:
  • TLC monitoring (silica gel, ethyl acetate/hexane 3:7) for intermediate consistency .
  • Column chromatography (silica gel, gradient elution) for purification .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities across in vitro studies?

  • Methodological Answer : Discrepancies may arise from:
  • Assay conditions : Varying serum concentrations or incubation times. Standardize protocols using CLSI guidelines .
  • Metabolic instability : Include liver microsome stability assays (e.g., human CYP3A4 metabolism) .
  • Orthogonal assays : Confirm apoptosis via Annexin V/PI flow cytometry alongside MTT .

Q. What strategies optimize pharmacokinetic properties without altering core pharmacophores?

  • Methodological Answer :
  • Prodrug design : Introduce ester moieties at the acetamide group to enhance oral bioavailability .
  • Salt formation : Hydrochloride salts improve aqueous solubility (test via shake-flask method) .
  • Structural analogs : Replace 2-phenylphenyl with fluorinated biphenyls to reduce metabolic clearance .

Q. Which computational methods predict binding modes to biological targets like kinases or GPCRs?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., EGFR kinase domain, PDB: 1M17) .
  • MD simulations : GROMACS for stability analysis (≥100 ns trajectories) .
    Table 2: Example Docking Scores
TargetDocking Score (kcal/mol)Binding Pocket Residues
COX-2-9.2Val349, Tyr355, Arg120
Bcl-2-8.7Phe101, Asp108, Leu134

Q. How are structure-activity relationships (SARs) systematically explored for this compound?

  • Methodological Answer :
  • Analog synthesis : Vary substituents on indole (e.g., 5-methoxy vs. 5-chloro) and biphenyl groups .
  • Pharmacophore mapping : MOE software to identify critical H-bond acceptors (e.g., acetamide carbonyl) .
  • 3D-QSAR : CoMFA/CoMSIA models using IC₅₀ data from >20 derivatives .

Q. What experimental designs validate target engagement in complex biological systems?

  • Methodological Answer :
  • CETSA (Cellular Thermal Shift Assay): Confirm target binding in live cells by measuring protein thermal stability .
  • SPR (Surface Plasmon Resonance): Quantify binding kinetics (kₐ/kₐ) to recombinant proteins .
  • Knockdown/knockout models : CRISPR-Cas9 gene editing to assess phenotype rescue in target-deficient cells .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1H-indol-3-yl)-2-oxo-N-(2-phenylphenyl)acetamide
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2-(1H-indol-3-yl)-2-oxo-N-(2-phenylphenyl)acetamide

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